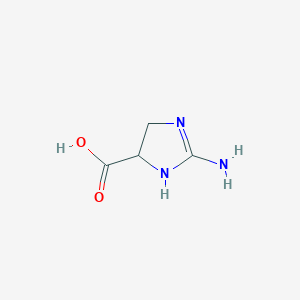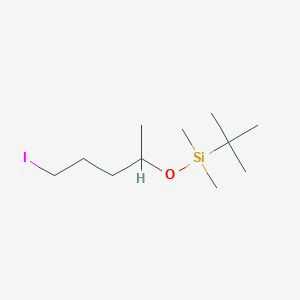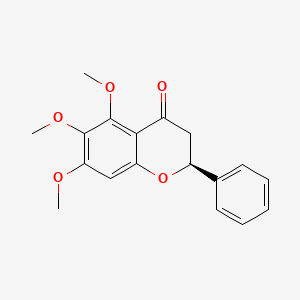
Trithiazetidin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trithiazetidin-1-ium is a heterocyclic compound characterized by a unique ring structure containing sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trithiazetidin-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thioamide with a halogenated amine in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Trithiazetidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Trithiazetidin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: this compound derivatives are used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Trithiazetidin-1-ium involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the disruption of normal cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Similar Compounds:
1,2,3-Triazoles: These compounds share a similar ring structure but contain nitrogen atoms instead of sulfur.
Thiadiazoles: These compounds also contain sulfur and nitrogen atoms but differ in their ring structure and reactivity.
Uniqueness: this compound is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds.
Propriétés
| 79796-24-0 | |
Formule moléculaire |
H2NS3+ |
Poids moléculaire |
112.2 g/mol |
Nom IUPAC |
2-thia-1,3-dithionia-4-azanidacyclobutane |
InChI |
InChI=1S/H2NS3/c1-2-4-3-1/h2-3H/q+1 |
Clé InChI |
WRRTWKSWAZLVGQ-UHFFFAOYSA-N |
SMILES canonique |
[N-]1[SH+]S[SH+]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Thiazolamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/no-structure.png)



